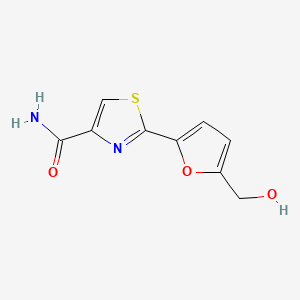![molecular formula C9H9NO2 B12891513 1-(Benzo[d]oxazol-3(2H)-yl)ethanone CAS No. 65156-74-3](/img/structure/B12891513.png)
1-(Benzo[d]oxazol-3(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d]oxazol-3(2H)-yl)ethanone is a heterocyclic compound that belongs to the oxazole family. It is characterized by a benzene ring fused to an oxazole ring, with an ethanone group attached to the nitrogen atom of the oxazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone can be synthesized through various methods, including:
Cyclization of 2-aminophenol with acyl chlorides: This method involves the reaction of 2-aminophenol with an acyl chloride in the presence of a base to form the benzoxazole ring.
Oxidative cyclization: Using oxidizing agents such as iron(III) chloride to promote the cyclization of 2-aminophenol with aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts such as metal triflates or ionic liquids are often employed to enhance reaction efficiency .
化学反応の分析
Types of Reactions: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidizing agents: Iron(III) chloride, ceric ammonium nitrate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, triflates, and various nucleophiles.
Major Products: The major products formed from these reactions include substituted benzoxazoles, reduced heterocycles, and various functionalized derivatives .
科学的研究の応用
1-(Benzo[d]oxazol-3(2H)-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Benzoxazole: Shares the benzoxazole core structure but lacks the ethanone group.
Oxazole: Contains the oxazole ring but without the fused benzene ring.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
65156-74-3 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
1-(2H-1,3-benzoxazol-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-7(11)10-6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChIキー |
GOCLYMCZPRHITO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1COC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


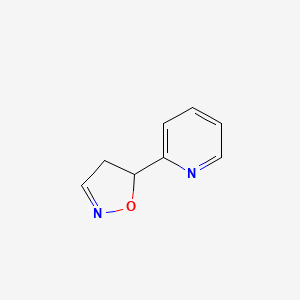
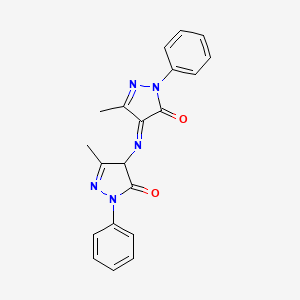
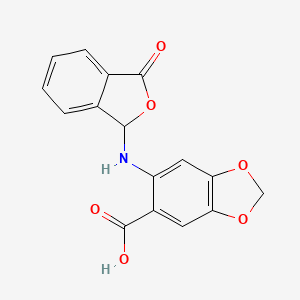
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
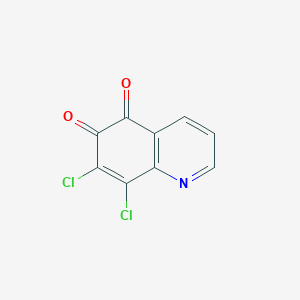
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
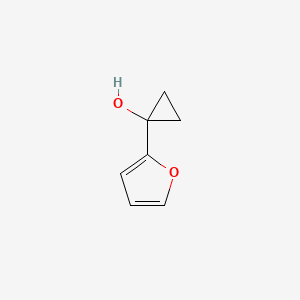
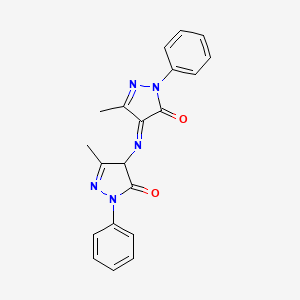
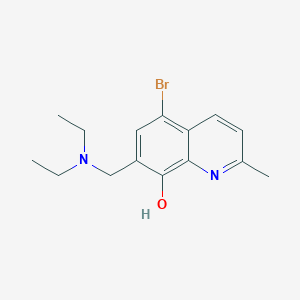
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)

![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
